2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
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Overview
Description
2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a complex organic compound that features a unique combination of a furan ring, a triazole ring, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with appropriate reagents to form the triazole ring.
Benzylation: The triazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thioether Formation: The benzylated triazole is reacted with a thiol compound to introduce the sulfanyl group.
Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various benzyl-substituted derivatives.
Scientific Research Applications
2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and furan rings but lacks the benzyl and propanoic acid moieties.
5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar to the above compound but without the amino group.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-11(15(20)21)23-16-18-17-14(13-8-5-9-22-13)19(16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
KTLQXZJZJDJPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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